molecular formula C8H8ClNO2 B14856614 1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone

1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone

Cat. No.: B14856614
M. Wt: 185.61 g/mol
InChI Key: DTRFNIFHBNMKPC-UHFFFAOYSA-N
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Description

1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone is a chemical compound with the molecular formula C8H8ClNO2 and a molecular weight of 185.61 g/mol . This compound is characterized by the presence of a chloromethyl group and a hydroxypyridine ring, making it a valuable intermediate in various chemical syntheses and industrial applications.

Preparation Methods

The synthesis of 1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone typically involves the chloromethylation of aromatic compounds. One efficient method involves the use of dimethoxymethane and chlorosulfonic acid catalyzed by zinc iodide (ZnI2) in dichloromethane (CH2Cl2) under mild conditions . This method provides good to excellent yields of the desired chloromethyl derivatives. Industrial production methods often utilize similar catalytic processes, ensuring high efficiency and scalability.

Chemical Reactions Analysis

1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone involves its interaction with molecular targets through its functional groups. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The hydroxypyridine ring can participate in hydrogen bonding and π-π interactions, affecting the compound’s binding affinity and specificity .

Comparison with Similar Compounds

1-[6-(Chloromethyl)-4-hydroxypyridin-2-YL]ethanone can be compared with other chloromethyl and hydroxypyridine derivatives:

The uniqueness of this compound lies in its combination of functional groups, which provides versatility in chemical reactions and applications.

Properties

Molecular Formula

C8H8ClNO2

Molecular Weight

185.61 g/mol

IUPAC Name

2-acetyl-6-(chloromethyl)-1H-pyridin-4-one

InChI

InChI=1S/C8H8ClNO2/c1-5(11)8-3-7(12)2-6(4-9)10-8/h2-3H,4H2,1H3,(H,10,12)

InChI Key

DTRFNIFHBNMKPC-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC(=O)C=C(N1)CCl

Origin of Product

United States

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